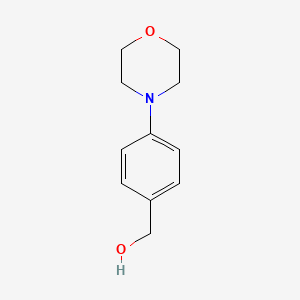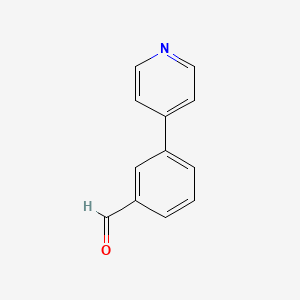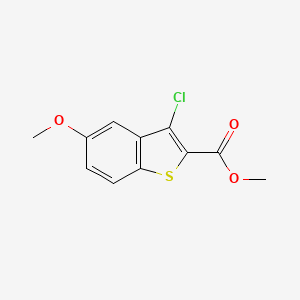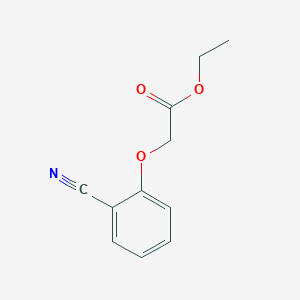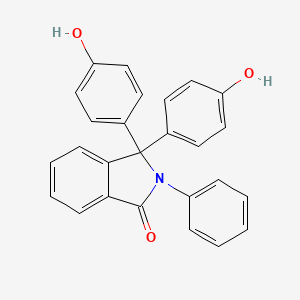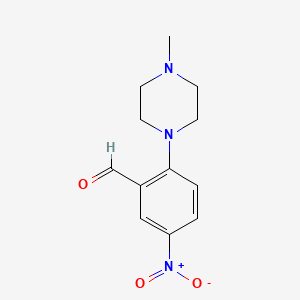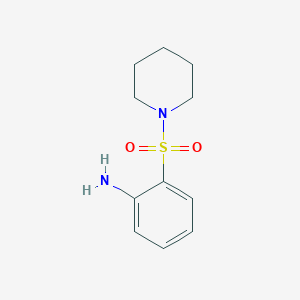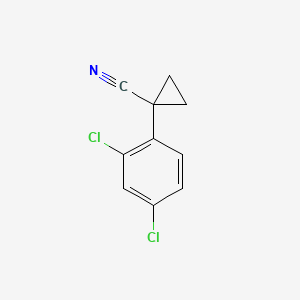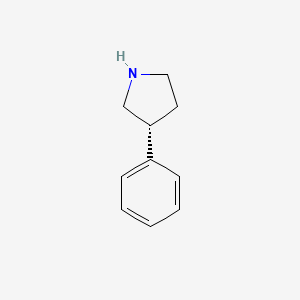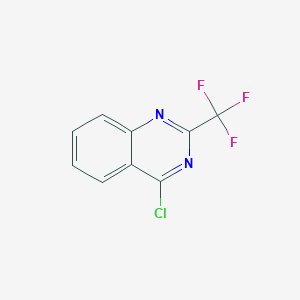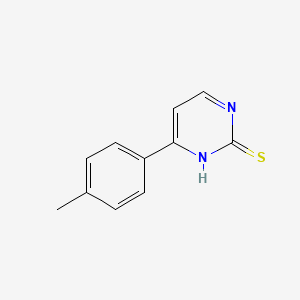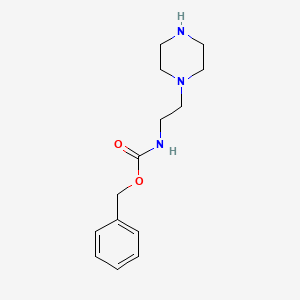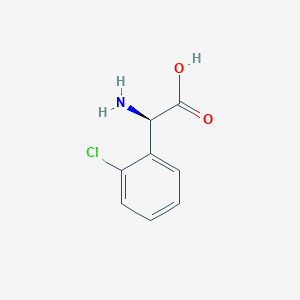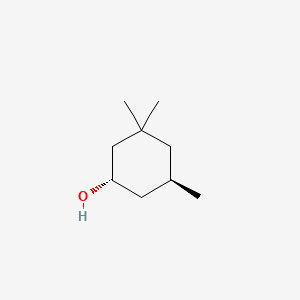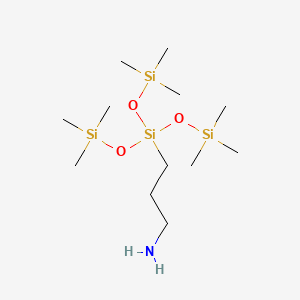
3-Aminopropyltris(trimethylsiloxy)silane
Vue d'ensemble
Description
3-Aminopropyltris(trimethylsiloxy)silane: is an organosilicon compound with the molecular formula C12H35NO3Si4 and a molecular weight of 353.75 g/mol . It is commonly used in various research and industrial applications due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopropyltris(trimethylsiloxy)silane typically involves the reaction of 3-aminopropylamine with trimethylchlorosilane under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine , to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Aminopropyltris(trimethylsiloxy)silane undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Hydrolysis: The siloxane bonds can be hydrolyzed in the presence of water or aqueous acids, leading to the formation of silanols.
Common Reagents and Conditions:
Nucleophiles: Such as alkyl halides and acyl chlorides for substitution reactions.
Acids and Bases: For hydrolysis and neutralization reactions.
Major Products Formed:
Silanols: Formed from the hydrolysis of siloxane bonds.
Substituted Amines: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: 3-Aminopropyltris(trimethylsiloxy)silane is used as a silane coupling agent to improve the adhesion between organic and inorganic materials. It is also employed in the functionalization of surfaces to introduce amino groups.
Biology and Medicine: In biological research, the compound is used to modify surfaces of biomaterials to enhance biocompatibility and cell adhesion. It is also explored for its potential in drug delivery systems.
Industry: The compound finds applications in the production of silicone-based materials , coatings, and adhesives. It is also used in the preparation of hydrolytically stable amine-functionalized silica substrates .
Mécanisme D'action
The mechanism of action of 3-Aminopropyltris(trimethylsiloxy)silane involves the interaction of its amino group with various substrates. The amino group can form covalent bonds with electrophilic centers, facilitating the coupling of organic and inorganic materials. The siloxane bonds provide flexibility and stability to the compound, making it suitable for surface modification and functionalization .
Comparaison Avec Des Composés Similaires
- 3-Aminopropyltriethoxysilane
- 3-Aminopropyltrimethoxysilane
- 3-Mercaptopropyltrimethoxysilane
Comparison: While all these compounds contain an amino group and silane functionality, 3-Aminopropyltris(trimethylsiloxy)silane is unique due to its trimethylsiloxy groups , which provide enhanced hydrolytic stability and flexibility. This makes it particularly useful in applications requiring durable and stable surface modifications .
Propriétés
IUPAC Name |
3-tris(trimethylsilyloxy)silylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H35NO3Si4/c1-17(2,3)14-20(12-10-11-13,15-18(4,5)6)16-19(7,8)9/h10-13H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJAIHQXOQUWTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](CCCN)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H35NO3Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50948201 | |
| Record name | 3-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50948201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25357-81-7 | |
| Record name | 3-Aminopropyltris(trimethylsiloxy)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25357-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanamine, 3-(3,3,3-trimethyl-1,1-bis((trimethylsilyl)oxy)-1-disiloxanyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025357817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanamine, 3-[3,3,3-trimethyl-1,1-bis[(trimethylsilyl)oxy]-1-disiloxanyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50948201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


